molecular formula C17H23N7O4 B10932297 N-cyclopentyl-1-ethyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxamide

N-cyclopentyl-1-ethyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10932297
M. Wt: 389.4 g/mol
InChI Key: FGFODRZQQMWTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a pyrazole ring substituted with a nitro group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.

    Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to introduce the acetamide group.

    Cyclopentyl and ethyl substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Ammonia, amines, alcohols

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products

    Reduction: Amino-substituted pyrazole derivatives

    Substitution: Various substituted pyrazole derivatives

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N3-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~3~-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-HYDROXY-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in N3-CYCLOPENTYL-1-ETHYL-4-{[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents

Properties

Molecular Formula

C17H23N7O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-cyclopentyl-1-ethyl-4-[[2-(3-methyl-4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C17H23N7O4/c1-3-22-8-13(16(21-22)17(26)18-12-6-4-5-7-12)19-15(25)10-23-9-14(24(27)28)11(2)20-23/h8-9,12H,3-7,10H2,1-2H3,(H,18,26)(H,19,25)

InChI Key

FGFODRZQQMWTLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)CN3C=C(C(=N3)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.